molecular formula C14H20N2O2 B1591769 7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester CAS No. 243641-37-4

7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester

Cat. No. B1591769
Key on ui cas rn: 243641-37-4
M. Wt: 248.32 g/mol
InChI Key: CHWMFCCGEWQABK-UHFFFAOYSA-N
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Patent
US06949578B2

Procedure details

The compound was prepared according to the procedure as described in WO 00/33838. To a solution of 2-methyl-8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridine (1.4 g, 5.6 mmol) and diethylcarbonate (2.5 g, 20 mmol) in THF (10 ml) was added LDA (8 ml of 2M solution in hexane) at −78° C. and stirred at −78° C. for 40 minutes. The reaction was quenched with saturated NH4Cl and extracted with ethylacetate (2×100 ml). Combined organic solution was concentrated and purified on silica gel column to give 1.5 g (83%) yellow oil. NMR (CD3OD) δ 1.25 (t, 3H, J=7.10 Hz), 1.51 (s, 9H), 1.88-1.97 (m, 2H), 2.75 (t, 2H, J=6.59 Hz), 3.74-3.80 (m, 4H), 4.10-4.20 (m, 2H), 7.0 (d, 1H, J=7.61 Hz), 7.39 (d, 1H, J=7.47 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][N:5]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:4]=2[N:3]=1.[CH2:19]([O:21][C:22](=O)[O:23]CC)[CH3:20].[Li+].CC([N-]C(C)C)C>C1COCC1>[C:15]([O:14][C:12]([N:5]1[C:4]2[N:3]=[C:2]([CH2:1][C:22]([O:21][CH2:19][CH3:20])=[O:23])[CH:11]=[CH:10][C:9]=2[CH2:8][CH2:7][CH2:6]1)=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1=NC=2N(CCCC2C=C1)C(=O)OC(C)(C)C
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(OCC)=O
Name
Quantity
8 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Combined organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel column

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCCC=2C=CC(=NC12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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